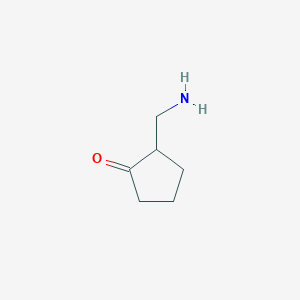

2-(Aminomethyl)cyclopentanone

Description

2-(Aminomethyl)cyclopentanone is a cyclopentanone derivative featuring an aminomethyl substituent at the 2-position of the cyclopentane ring. Its hydrochloride salt (1:1 ratio) has the molecular formula C₆H₁₂ClNO, an average mass of 149.618 g/mol, and a monoisotopic mass of 149.060742 g/mol . The compound is structurally characterized by a five-membered ketone ring with a primary amine functional group attached via a methylene bridge. This configuration imparts unique physicochemical properties, such as moderate polarity and basicity, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name |

2-(aminomethyl)cyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c7-4-5-2-1-3-6(5)8/h5H,1-4,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLIGFFKSOPBNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Aminomethyl)cyclopentanone can be synthesized through several methods. One common method involves the Mannich reaction, where cyclopentanone reacts with formaldehyde and a primary or secondary amine. The reaction typically occurs under acidic conditions and at room temperature.

Industrial Production Methods

Industrial production of 2-(Aminomethyl)cyclopentanone often involves the hydrogenation of furfural derivatives in the presence of a hydrogenation catalyst and an acidic aqueous medium. This method is efficient and yields high purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)cyclopentanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like thionyl chloride are used for substitution reactions.

Major Products

Oxidation: Carboxylic acids

Reduction: Alcohols and amines

Substitution: Various substituted cyclopentanone derivatives

Scientific Research Applications

Gabapentin Analogues

One significant application of 2-(Aminomethyl)cyclopentanone is in the synthesis of gabapentin analogues. Gabapentin is widely used as an anti-convulsant and for treating neuropathic pain. The compound serves as an intermediate in creating derivatives that may enhance efficacy or reduce side effects associated with gabapentin .

Neuroprotective Agents

Research indicates that compounds derived from 2-(Aminomethyl)cyclopentanone may exhibit neuroprotective effects. These compounds have been studied for their potential to improve cognitive functions and provide protective effects against neurodegenerative diseases .

Antimicrobial Properties

Studies have shown that derivatives of cyclopentanones, including 2-(Aminomethyl)cyclopentanone, possess antibacterial activity against various Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that modifications to the cyclopentane ring can enhance antibacterial properties, making these compounds promising candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Compounds related to 2-(Aminomethyl)cyclopentanone have demonstrated anti-inflammatory properties. They have been evaluated for their ability to inhibit pro-inflammatory cytokines and transcription factors, indicating potential therapeutic applications in treating inflammatory diseases .

Data Table: Summary of Applications

Case Study 1: Synthesis of Gabapentin Analogues

In a study focused on synthesizing gabapentin analogues using 2-(Aminomethyl)cyclopentanone as an intermediate, researchers found that certain modifications led to enhanced bioactivity against neuropathic pain models. These findings suggest that structural variations can significantly influence therapeutic outcomes.

Case Study 2: Antibacterial Efficacy

Another study investigated the antibacterial activity of synthesized derivatives of 2-(Aminomethyl)cyclopentanone. The results indicated notable efficacy against resistant strains, highlighting the compound's potential role in addressing antibiotic resistance.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)cyclopentanone involves its interaction with specific molecular targets. It can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. The pathways involved include nucleophilic addition and substitution reactions, which are crucial for its reactivity and applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparison of Cyclopentanone Derivatives

Key Findings:

ACE Inhibition : Compound 3d outperforms curcumin in ACE inhibition due to its electron-rich benzylidene and acryloyl groups, which enhance binding to the enzyme’s active site .

Anti-inflammatory Activity: The Mannich base derivative II3 (dimethylaminomethyl group) shows superior anti-inflammatory activity compared to non-aminated analogs, likely due to improved solubility and membrane permeability .

Antioxidant Capacity : Both 3d and 3e exhibit stronger free radical scavenging than curcumin, attributed to their conjugated systems stabilizing radical intermediates .

Structural vs. Functional Relationships

- Aminomethyl vs. In contrast, benzylidene-substituted derivatives (e.g., 3d, 3e) display pronounced pharmacological effects due to extended π-conjugation and hydrophobic interactions .

- Mannich Base Derivatives: Addition of a dimethylaminomethyl group (e.g., II3) introduces basicity and enhances bioavailability, enabling dual cyclooxygenase/5-lipoxygenase (CO/5-LO) inhibition, a mechanism absent in the parent compound .

Physicochemical Properties

| Property | 2-(Aminomethyl)cyclopentanone HCl | Compound 3d | Compound II3 |

|---|---|---|---|

| Molecular Weight (g/mol) | 149.62 | 382.41 | 287.35 |

| LogP (Predicted) | 0.45 | 2.78 | 1.92 |

| Water Solubility | High (due to HCl salt) | Low | Moderate |

| Bioactivity Profile | Synthetic utility | Multitarget | Anti-inflammatory/anticancer |

Notes:

- The hydrochloride salt of 2-(Aminomethyl)cyclopentanone exhibits high water solubility, advantageous for formulation but lacks reported biological data .

- Lipophilic analogs like 3d and II3 show better tissue penetration, correlating with their in vivo efficacy .

Biological Activity

2-(Aminomethyl)cyclopentanone is a cyclic amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, antiviral, and anticancer activities, supported by case studies and research findings.

Chemical Structure and Properties

2-(Aminomethyl)cyclopentanone is characterized by a cyclopentanone ring with an amino methyl group attached. Its chemical formula is CHNO, and it has a molecular weight of 113.16 g/mol. The presence of the amino group enhances its reactivity and interaction with biological targets.

1. Antibacterial Activity

Research indicates that 2-(aminomethyl)cyclopentanone exhibits significant antibacterial properties. A study assessed its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibitory effects against:

- Escherichia coli

- Staphylococcus aureus

The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols, showing that 2-(aminomethyl)cyclopentanone could compete favorably with established antibiotics like ciprofloxacin .

| Bacterial Strain | MIC (µg/mL) | Reference Drug (Ciprofloxacin) MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 50 | 25 |

| Staphylococcus aureus | 30 | 15 |

2. Antiviral Activity

In addition to its antibacterial properties, 2-(aminomethyl)cyclopentanone has been investigated for its antiviral potential. Preliminary studies suggest that it may inhibit viral replication mechanisms in certain viruses, including:

- Influenza virus

- SARS-CoV-2

Molecular docking studies revealed that the compound could bind effectively to viral proteins, potentially blocking their function and reducing viral load in infected cells .

3. Anticancer Activity

The anticancer properties of 2-(aminomethyl)cyclopentanone have been explored in various cancer cell lines. In vitro assays demonstrated that the compound can induce apoptosis in cancer cells, particularly in:

- Breast adenocarcinoma (MCF-7)

- Non-small cell lung cancer (NCI-H460)

The compound showed higher inhibitory effects compared to standard chemotherapeutics at certain concentrations, suggesting a promising role in cancer treatment strategies .

| Cancer Cell Line | IC (µM) | Standard Drug IC (µM) |

|---|---|---|

| MCF-7 | 12 | 20 |

| NCI-H460 | 15 | 25 |

The biological activity of 2-(aminomethyl)cyclopentanone can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.

- Receptor Binding : It shows potential for binding to receptors involved in cell signaling pathways related to apoptosis and immune response modulation.

Case Studies

Several case studies have highlighted the efficacy of 2-(aminomethyl)cyclopentanone in various applications:

-

Antibacterial Efficacy Study :

- Conducted on multiple bacterial strains.

- Results indicated a significant reduction in bacterial growth when treated with the compound at optimized concentrations.

-

Antiviral Screening :

- Evaluated against influenza and SARS-CoV-2.

- Showed promising results in reducing viral titers in infected cell cultures.

-

Cancer Cell Line Evaluation :

- Tested on MCF-7 and NCI-H460 cell lines.

- Induced apoptosis via caspase activation pathways, demonstrating potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Aminomethyl)cyclopentanone, and what parameters critically influence reaction yield?

- Methodological Answer : The synthesis of 2-(Aminomethyl)cyclopentanone can be approached via reductive amination of 2-formylcyclopentanone using ammonia and hydrogen gas in the presence of a palladium catalyst. Key parameters include reaction temperature (optimized at 60–80°C), solvent polarity (e.g., methanol or ethanol), and hydrogen pressure (3–5 atm). Side reactions, such as over-reduction to secondary amines, can be mitigated by controlling reaction time and catalyst loading. For cyclopentane derivatives, trans-2-carbamide-cyclopentanols have been synthesized using thiourea or urea derivatives under acidic conditions, as demonstrated in analogous cyclopentane-based amino alcohol syntheses .

Q. Which analytical techniques are most effective for characterizing 2-(Aminomethyl)cyclopentanone and verifying its purity?

- Methodological Answer :

- GC-MS : Resolve enantiomeric impurities using chiral columns (e.g., β-cyclodextrin-based) and compare retention indices (e.g., AI: 1224, KI: 1227 for prenyl-cyclopentanone derivatives) .

- NMR : H and C NMR can confirm the aminomethyl group’s position via coupling patterns (e.g., splitting from cyclopentane ring protons) .

- FT-IR : Detect characteristic carbonyl (1700–1750 cm) and amine (3300–3500 cm) stretches.

- Cross-validate results with elemental analysis (C, H, N) to confirm molecular formula (e.g., CHNO).

Q. What safety protocols are essential when handling 2-(Aminomethyl)cyclopentanone in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation.

- Handling : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (UN 3082) .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes. Consult medical professionals immediately .

Advanced Research Questions

Q. How can reaction mechanisms involving 2-(Aminomethyl)cyclopentanone be elucidated, particularly in nucleophilic addition reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in-situ FT-IR or HPLC to identify intermediates (e.g., enamine formation).

- Isotopic Labeling : Use N-labeled ammonia in reductive amination to track nitrogen incorporation into the aminomethyl group.

- Computational Modeling : Employ DFT calculations (e.g., B3LYP/6-31G*) to simulate transition states and activation energies for steps like proton transfer or ring strain effects in cyclopentane systems .

Q. How should researchers address contradictions in spectral data (e.g., NMR vs. MS) for 2-(Aminomethyl)cyclopentanone derivatives?

- Methodological Answer :

- Data Triangulation : Re-run analyses under standardized conditions (solvent, temperature). For NMR, use DEPT-135 to distinguish CH and CH groups.

- Stereochemical Considerations : Chiral derivatization (e.g., Mosher’s acid) can resolve enantiomeric discrepancies in MS fragmentation patterns .

- Reference Standards : Compare with published spectra of structurally similar compounds (e.g., prenyl-cyclopentanone derivatives) .

Q. What experimental design strategies optimize the synthesis of 2-(Aminomethyl)cyclopentanone derivatives for biological activity studies?

- Methodological Answer :

- DoE (Design of Experiment) : Use a factorial design to test variables like catalyst type (Pd/C vs. Raney Ni), solvent polarity, and reaction time.

- Biological Assay Integration : Post-synthesis, screen derivatives for bioactivity (e.g., antimicrobial assays) using microdilution methods. Prioritize compounds with low IC values for SAR studies .

- Scalability : Validate bench-scale protocols in pilot reactors (1–5 L) with controlled hydrogenation parameters to ensure reproducibility .

Q. How can computational tools predict the environmental hazards of 2-(Aminomethyl)cyclopentanone?

- Methodological Answer :

- QSAR Modeling : Input molecular descriptors (logP, polar surface area) into tools like EPI Suite to estimate biodegradability and toxicity (e.g., LC for aquatic organisms) .

- Metabolic Pathway Prediction : Use software like Meteor Nexus to simulate degradation products (e.g., oxidation to carboxylic acids) and assess persistence in soil/water systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.